![molecular formula C14H17NO3S B2880797 S-4-(morpholine-4-carbonyl)benzyl ethanethioate CAS No. 2108723-04-0](/img/structure/B2880797.png)
S-4-(morpholine-4-carbonyl)benzyl ethanethioate
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Overview
Description
The compound seems to contain a morpholine ring, which is a common feature in many biologically active compounds . Morpholine is a heterocyclic organic compound, featuring a six-membered ring with four carbon atoms and one nitrogen and one oxygen atom .
Synthesis Analysis
Morpholines can be synthesized from 1,2-amino alcohols, aziridines, epoxides, and related compounds . A study has shown that morpholine-based organocatalysts can be used in the 1,4-addition reaction between aldehydes and nitroolefins .Molecular Structure Analysis
The molecular structure of a similar compound, 4-(Morpholine-4-carbonyl)phenylboronic acid, has been reported . It has a molecular formula of C11H14BNO4 and an average mass of 235.044 Da .Chemical Reactions Analysis
Morpholine-based compounds have been shown to act as organocatalysts in the condensation of aldehydes with electrophiles via enamine . The reactivity of the morpholine ring for enamine catalysis can be influenced by various factors .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can depend on its specific structure. For example, 4-(Morpholine-4-carbonyl)phenylboronic acid is a solid at room temperature .Scientific Research Applications
Antioxidant Activity
The compound may have potential antioxidant activity. Thiazole derivatives, which are related to this compound, have been found to act as antioxidant molecules .
Analgesic Activity
Thiazole derivatives have also been found to have analgesic properties, which means they could potentially be used in pain relief .
Anti-inflammatory Activity
The compound could potentially be used in the treatment of inflammation, as thiazole derivatives have been found to have anti-inflammatory properties .
Antimicrobial Activity
Thiazole derivatives have been found to have antimicrobial properties, suggesting that this compound could potentially be used in the treatment of various microbial infections .
Antifungal Activity
The compound could potentially be used in the treatment of fungal infections, as thiazole derivatives have been found to have antifungal properties .
Antiviral Activity
Thiazole derivatives have been found to have antiviral properties, suggesting that this compound could potentially be used in the treatment of viral infections .
Antitumor Activity
The compound could potentially be used in the treatment of tumors, as thiazole derivatives have been found to have antitumor or cytotoxic drug molecules properties .
Synthesis of β-Carboline Alkaloids
The compound could potentially be used in the synthesis of β-Carboline alkaloids, which are a remarkable family of natural and synthetic indole-containing heterocyclic compounds and they are widely distributed in nature .
Mechanism of Action
The mechanism of action of morpholine-based compounds can vary depending on the specific compound and its biological target. For example, morpholine derivatives have been used as organocatalysts in chemical reactions, where they can facilitate the reaction by increasing the reactivity of another substance .
Safety and Hazards
Future Directions
properties
IUPAC Name |
S-[[4-(morpholine-4-carbonyl)phenyl]methyl] ethanethioate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO3S/c1-11(16)19-10-12-2-4-13(5-3-12)14(17)15-6-8-18-9-7-15/h2-5H,6-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBRJKWKSSJGHNV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)SCC1=CC=C(C=C1)C(=O)N2CCOCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
S-4-(morpholine-4-carbonyl)benzyl ethanethioate |
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